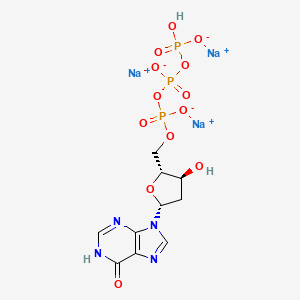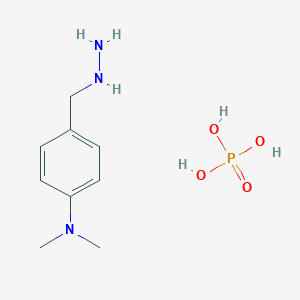
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate is an organic compound that features a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety, with a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate typically involves the following steps:
Formation of Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced by reacting formaldehyde with hydrazine hydrate under controlled conditions.
Attachment to N,N-Dimethylaniline: The resulting hydrazinylmethyl intermediate is then reacted with N,N-dimethylaniline in the presence of a suitable catalyst to form the desired compound.
Phosphorylation: Finally, the compound is phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Azomethine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydrazinylmethyl)aniline phosphate
- N,N-Dimethylaniline phosphate
- 4-(Hydrazinylmethyl)-N-methylaniline phosphate
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate is unique due to the presence of both the hydrazinylmethyl and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H18N3O4P |
|---|---|
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
4-(hydrazinylmethyl)-N,N-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C9H15N3.H3O4P/c1-12(2)9-5-3-8(4-6-9)7-11-10;1-5(2,3)4/h3-6,11H,7,10H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZZLRYWDYAWSFFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)
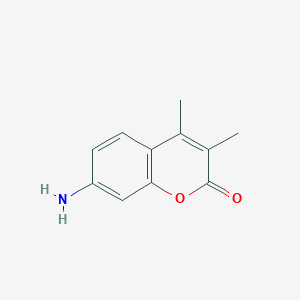



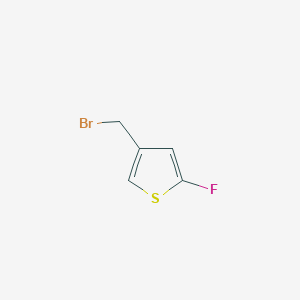
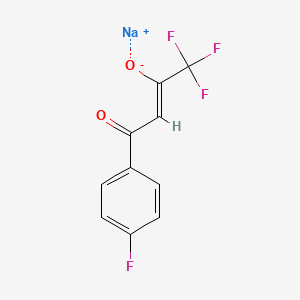

![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
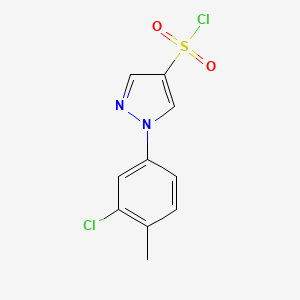
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
